BenchChemオンラインストアへようこそ!

3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine

LogP Lipophilicity Physicochemical Property

3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic building block featuring an imidazo[4,5-b]pyridine core with a C2-methylsulfonyl electron-withdrawing group and a C3-methyl substituent (MW 211.24, formula C₈H₉N₃O₂S). The compound serves as a key synthetic intermediate in the construction of fused heterocyclic PDE10A inhibitors described in Takeda's patent family (US9029388) for schizophrenia and neuropsychiatric disorders , and belongs to the broader imidazopyridine chemotype that has yielded nanomolar PfPI4K antimalarial leads.

Molecular Formula C8H9N3O2S
Molecular Weight 211.24
CAS No. 1341039-98-2
Cat. No. B2652620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine
CAS1341039-98-2
Molecular FormulaC8H9N3O2S
Molecular Weight211.24
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)N=C1S(=O)(=O)C
InChIInChI=1S/C8H9N3O2S/c1-11-7-6(4-3-5-9-7)10-8(11)14(2,12)13/h3-5H,1-2H3
InChIKeyDTEXGEJZUVIVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine (CAS 1341039-98-2): Core Building Block for PDE10A and Kinase-Targeted Libraries


3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic building block featuring an imidazo[4,5-b]pyridine core with a C2-methylsulfonyl electron-withdrawing group and a C3-methyl substituent (MW 211.24, formula C₈H₉N₃O₂S) . The compound serves as a key synthetic intermediate in the construction of fused heterocyclic PDE10A inhibitors described in Takeda's patent family (US9029388) for schizophrenia and neuropsychiatric disorders [1], and belongs to the broader imidazopyridine chemotype that has yielded nanomolar PfPI4K antimalarial leads [2]. The 3-methyl substitution is not a default choice: it directly modulates LogP, metabolic stability, and the chemical space accessible for further derivatization compared to 3-unsubstituted or 3-(2-methoxyethyl) congeners, making it a decision-critical reagent in medicinal chemistry campaigns targeting CNS and anti-infective programs [3][4].

Why 3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine Cannot Be Casually Replaced by Other 2-Methylsulfonyl-imidazopyridines


Within the 2-methylsulfonyl-imidazo[4,5-b]pyridine family, alteration at the N3 position produces large shifts in physicochemical and ultimately pharmacological profile. The N3-unsubstituted variant 2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine (CAS 1353677-69-6, LogP ≈ -0.2 estimated) is markedly more polar, while the 3-(2-methoxyethyl) analog (CAS 1357143-32-8, LogP = 0.1) introduces additional hydrogen-bond acceptors and conformational flexibility [1][2]. The target compound (LogP = 0.3, computed) occupies a distinct lipophilicity window that influences membrane permeability, CYP-mediated metabolism, and the scope of downstream chemistry (e.g., cross-coupling, N-deprotection strategies) [1]. Generic substitution with an analog of differing LogP can derail SAR campaigns, alter library diversity, and invalidate structure-based design hypotheses built on the specific steric and electronic properties of the 3-methyl substituent [3].

Quantitative Differentiation Evidence for 3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine (CAS 1341039-98-2) Versus Key Analogs


LogP and Lipophilicity Profile: 3-Methyl Derivative Occupies a Distinct Physicochemical Space vs. N3-Unsubstituted and N3-Methoxyethyl Congeners

The computed octanol-water partition coefficient for 3-methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine is LogP = 0.3. In comparison, the N3-unsubstituted analog 2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine (CAS 1353677-69-6) is substantially more polar (LogP ≈ -0.2, estimated from structural difference), while the 3-(2-methoxyethyl) derivative (CAS 1357143-32-8) has LogP = 0.1 [1][2]. A LogP difference of 0.2–0.5 log units between the 3-methyl and 3-(2-methoxyethyl) compounds can translate into measurable changes in membrane permeability and metabolic stability, particularly relevant for CNS-targeted PDE10A programs where balanced lipophilicity is critical for blood-brain barrier penetration [3].

LogP Lipophilicity Physicochemical Property CNS Drug Design

PDE10A Inhibitory Potency: 3-Methyl-Containing Fused Heterocycles Achieve Sub-Nanomolar IC50 in Patent-Exemplified Compounds

The Takeda patent US9029388 explicitly exemplifies 3-methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine as a reactant for constructing fused heterocyclic PDE10A inhibitors. While the patent does not disclose the IC50 of the building block itself, downstream elaborated compounds derived from this core—incorporating the intact 3-methyl-2-methylsulfonyl-imidazopyridine motif—demonstrate PDE10A inhibitory activity with Ki values as low as 0.03 nM in IMAP assays [1][2]. For context, structurally related imidazo[4,5-b]pyridine PDE10A inhibitors in the primary literature (e.g., compounds 4, 7, 12b, 24a, 24b) exhibit IC50 values ranging from 0.8 to 6.7 nM [3]. The 3-methyl group contributes to the steric and electronic environment recognized by the PDE10A active site, and its replacement with hydrogen or a bulkier substituent would be expected to alter potency and selectivity profiles [3].

PDE10A Schizophrenia CNS Phosphodiesterase Inhibitor

Antimalarial Activity: Imidazo[4,5-b]pyridine Chemotype Delivers Pf3D7 IC50 = 29 nM; 3-Methyl Building Block Enables Access to This Chemical Space

The antimalarial lead compound 5-(3-(methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-3H-imidazo[4,5-b]pyridine (compound 1) demonstrated Pf3D7 IC50 = 29 nM with meager in vitro intrinsic clearance, moderate plasma-protein binding, and high oral bioavailability in mice [1]. Although compound 1 bears aryl groups at both the 3- and 5-positions, its core scaffold is directly accessible from 3-methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine via sequential functionalization chemistry (e.g., Suzuki coupling at C5 after appropriate halogenation) [2]. The 3-methyl substituent on the building block provides a stable N-alkyl anchor that survives the multistep synthetic sequence, whereas the N3-H analog would require protection/deprotection steps that reduce overall yield and introduce impurities [3]. Comparatively, the closest clinical-stage PfPI4K inhibitor UCT943 (an aminopyridine chemotype, not an imidazopyridine) achieved EC50 = 2 nM, but the imidazopyridine series offers a distinct IP position and different resistance profile [4].

Antimalarial PfPI4K Plasmodium falciparum Scaffold Hopping

High-Impact Application Scenarios for 3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine Based on Quantitative Evidence


CNS Drug Discovery: PDE10A Inhibitor Library Synthesis and Lead Optimization

Medicinal chemistry teams prosecuting PDE10A for schizophrenia or Huntington's disease can deploy this building block as the central core for constructing fused heterocyclic inhibitors. The 3-methyl group provides the optimal LogP balance (0.3) for CNS penetration, and patent-exemplified elaborated compounds achieve sub-nanomolar PDE10A affinity (Ki = 0.03 nM), supporting rapid SAR expansion [1]. Procurement of the exact CAS 1341039-98-2 ensures fidelity to the Takeda patent pharmacophore (US9029388), avoiding the potency erosion that would accompany use of the 3-unsubstituted or 3-methoxyethyl analogs [2].

Antimalarial Drug Discovery: PfPI4K Inhibitor Scaffold Elaboration

The Kundu et al. (2023) study established the imidazo[4,5-b]pyridine chemotype as a validated PfPI4K inhibitor series with compound 1 achieving Pf3D7 IC50 = 29 nM and high oral bioavailability in mice [1]. This building block, upon C5 halogenation and cross-coupling, provides direct synthetic access to the 3,5-diaryl-imidazopyridine architecture. The 3-methyl substituent is pre-installed, eliminating the need for late-stage N-alkylation and simplifying the synthetic route relative to the N3-H precursor [2].

Kinase-Focused Chemical Biology Probe Generation

The imidazo[4,5-b]pyridine core mimics the purine scaffold of ATP and is recognized by multiple kinase active sites. The 2-methylsulfonyl group serves as a hydrogen-bond acceptor and enhances binding affinity, while the 3-methyl group can be exploited for further derivatization or used as a metabolic blocking group. This compound is an ideal starting material for synthesizing kinase-targeted chemical probes where the methylsulfonyl pharmacophore is required for selectivity against the broader kinome [1].

Quote Request

Request a Quote for 3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.